2-[carboxy-[[2-(tetrazol-1-yl)acetyl]amino]methyl]-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
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Description
2-[carboxy-[[2-(tetrazol-1-yl)acetyl]amino]methyl]-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid is a useful research compound. Its molecular formula is C14H16N8O5S3 and its molecular weight is 472.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[carboxy-[[2-(tetrazol-1-yl)acetyl]amino]methyl]-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid is a complex organic molecule notable for its diverse biological activities. With a molecular formula of C₁₃H₁₈N₄O₄S₂ and a molecular weight of approximately 472.5 g/mol, it features multiple functional groups including carboxylic acids, amino groups, and a tetrazole ring. The thiazine ring system is particularly significant in medicinal chemistry due to its association with various pharmacological effects.
Chemical Structure and Properties
The structure of this compound includes:
- Thiazine ring : Known for its antimicrobial and anticancer properties.
- Tetrazole ring : Contributes to the compound's bioactivity and stability.
- Carboxylic acid groups : Enhance solubility and potential interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
The presence of the thiazole and thiadiazole moieties has been linked to significant antimicrobial properties. Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated effectiveness against various bacterial strains and fungi. For instance, derivatives with similar structures have shown potent activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Studies have highlighted the anticancer potential of compounds with thiazine and thiadiazole rings. For example, certain derivatives have shown IC50 values less than 10 μM against multiple cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Some derivatives of thiadiazole compounds exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential therapeutic applications in treating inflammatory diseases.
Other Biological Activities
Additional activities attributed to this compound include:
- Anticonvulsant : Certain structural analogs have shown promise in reducing seizure activity in animal models.
- Antitubercular : Compounds with similar scaffolds are under investigation for their ability to combat tuberculosis .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out due to its unique combination of functional groups:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-[carboxy... | Thiazine ring, Tetrazole | Antimicrobial, Anticancer |
Cefazoloic Acid | Thiazine ring | Antibiotic |
Thiacetazone | Thiazine ring | Antitubercular |
Zidovudine (AZT) | Nucleoside analog | Antiviral |
This table illustrates that while many compounds share structural similarities, the specific combination of functional groups in 2-[carboxy...] may enhance its biological efficacy .
Case Studies
- Antimicrobial Activity Study : A recent study evaluated the antimicrobial effects of various thiadiazole derivatives against clinical isolates. The results indicated that derivatives similar to 2-[carboxy...] exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assays : Cytotoxicity assays conducted on cancer cell lines revealed that certain modifications to the thiazine structure significantly increased potency against specific cancer types. These findings support further investigation into structure-activity relationships.
Properties
Molecular Formula |
C14H16N8O5S3 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-[carboxy-[[2-(tetrazol-1-yl)acetyl]amino]methyl]-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C14H16N8O5S3/c1-6-18-19-14(30-6)29-4-7-3-28-11(17-9(7)12(24)25)10(13(26)27)16-8(23)2-22-5-15-20-21-22/h5,10-11,17H,2-4H2,1H3,(H,16,23)(H,24,25)(H,26,27) |
InChI Key |
VBXQTONROIFXAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(NC(SC2)C(C(=O)O)NC(=O)CN3C=NN=N3)C(=O)O |
Origin of Product |
United States |
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